

Spectroscopic Profile of Methyl 2,3-dibromopropionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2,3-dibromopropionate**

Cat. No.: **B161898**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2,3-dibromopropionate**, a halogenated ester of significant interest in synthetic chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The spectroscopic data for **Methyl 2,3-dibromopropionate** is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **Methyl 2,3-dibromopropionate** provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in deuterated chloroform (CDCl₃).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Constants (J) in Hz
4.452	Doublet of doublets	1H	CHBr	J = 10.8, 4.8
3.919	Doublet of doublets	1H	CH ₂ Br (diastereotopic)	J = 10.8, 9.8
3.844	Singlet	3H	OCH ₃	-
3.697	Doublet of doublets	1H	CH ₂ Br (diastereotopic)	J = 9.8, 4.8

Table 1: ¹H NMR Spectroscopic Data for **Methyl 2,3-dibromopropionate**.[\[1\]](#)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)	Carbon Type
168.0	C=O (Ester carbonyl)
53.0	OCH ₃ (Methoxy)
45.0	CHBr
34.0	CH ₂ Br

Table 2: ¹³C NMR Spectroscopic Data for **Methyl 2,3-dibromopropionate**.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 2,3-dibromopropionate** highlights the presence of key functional groups. The following are characteristic absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~1740	Strong	C=O	Stretch
~1200	Strong	C-O	Stretch (Ester)
~2950	Medium	C-H	Stretch (Alkyl)
~650	Strong	C-Br	Stretch

Table 3: Key IR Absorption Bands for **Methyl 2,3-dibromopropionate**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

m/z	Relative Intensity (%)	Assignment
244, 246, 248	Variable	[M] ⁺ (Molecular ion peak with isotopic pattern for two Br atoms)
165, 167	High	[M - OCH ₃] ⁺
121, 123	High	[CH ₂ BrCHBr] ⁺
59	High	[COOCH ₃] ⁺

Table 4: Mass Spectrometry Data for **Methyl 2,3-dibromopropionate**.[\[2\]](#)

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A sample of **Methyl 2,3-dibromopropionate** (typically 10-50 mg for ^{13}C NMR and 1-5 mg for ^1H NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

^1H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment is typically used.
- Acquisition Time: ~2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans are usually sufficient.
- Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of ^{13}C .
- Data Processing: Similar to ^1H NMR, the data undergoes Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: As **Methyl 2,3-dibromopropionate** is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

- A background spectrum of the clean salt plates is first recorded.
- The sample is then placed on one plate, and the second plate is pressed on top to create a thin film.
- The sample spectrum is then recorded, typically over a range of 4000 to 400 cm^{-1} .
- The instrument software automatically subtracts the background spectrum from the sample spectrum.
- Resolution: Typically 4 cm^{-1} .
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

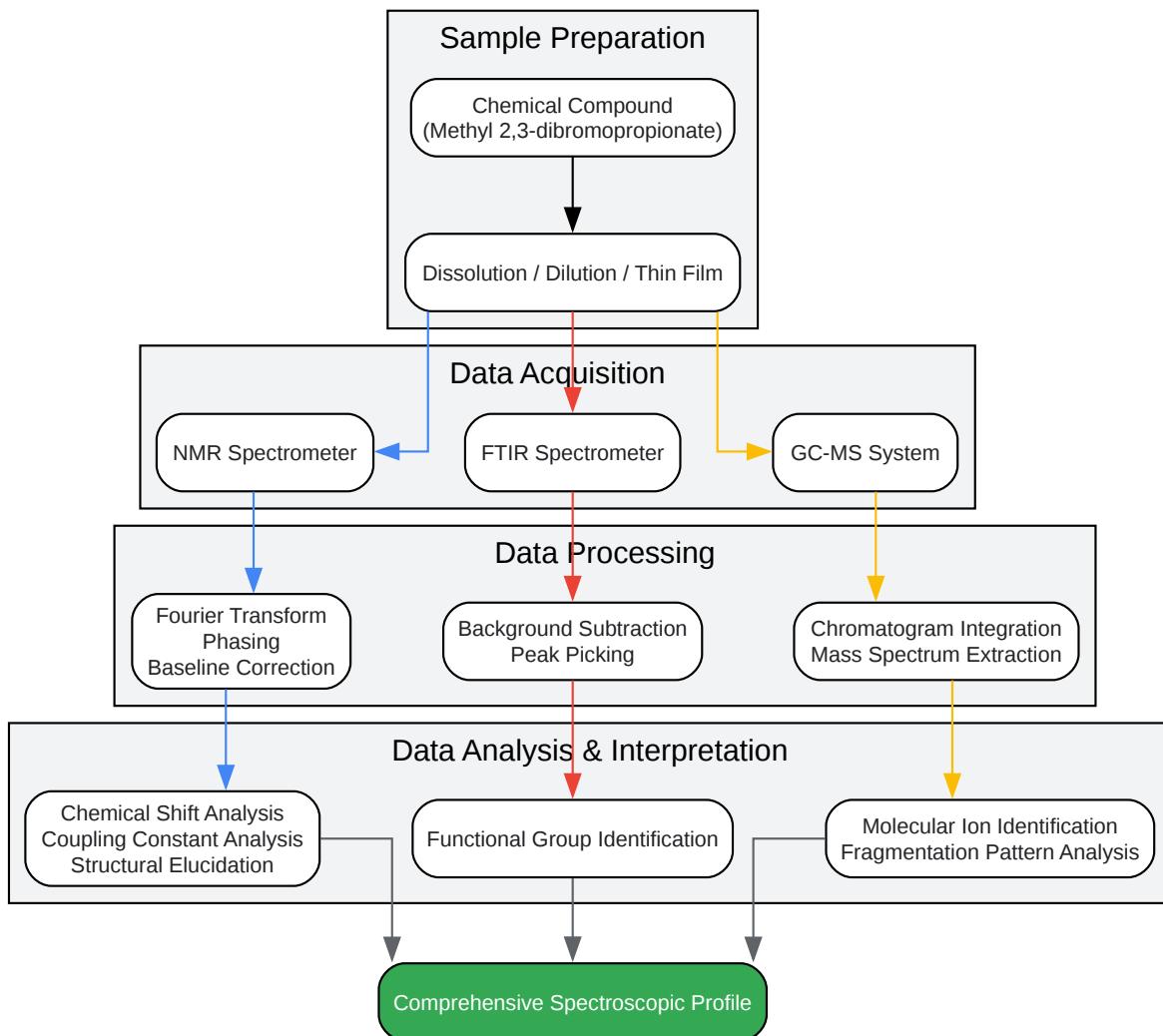
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like **Methyl 2,3-dibromopropionate**.

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
- Injector Temperature: Typically set to 250 °C.


- Oven Temperature Program: An initial temperature of around 50-70 °C is held for a few minutes, then ramped up to 250-280 °C at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scanned from m/z 40 to 300.
- Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to **Methyl 2,3-dibromopropionate** is analyzed for its molecular ion and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 2,3-dibromopropionate**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [1H-NMR Protocol for Exometabolome Analysis of Cultured Mammalian Cells | Springer Nature Experiments \[experiments.springernature.com\]](#)
- 2. [Methyl 2,3-dibromopropionate \[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2,3-dibromopropionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161898#methyl-2-3-dibromopropionate-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com